
Isoxazole, 4,5-dihydro-5-(4-methoxyphenyl)-5-methyl-3-(1-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-1-yl)-4,5-dihydroisoxazole is a heterocyclic compound that features an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-1-yl)-4,5-dihydroisoxazole typically involves the reaction of 4-methoxybenzaldehyde with naphthylamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to increase yield and reduce reaction times. This method utilizes microwave irradiation to accelerate the reaction, resulting in higher efficiency and lower energy consumption compared to traditional heating methods .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-1-yl)-4,5-dihydroisoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted isoxazoles .
Aplicaciones Científicas De Investigación
5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-1-yl)-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as photochromic and fluorescent materials
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-1-yl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Naphthoylindoles: Compounds such as AM-2202 and JWH-018 share structural similarities with 5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-1-yl)-4,5-dihydroisoxazole.
Naphthopyrans: These compounds also feature a naphthalene ring and exhibit similar photochromic properties.
Uniqueness
What sets 5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-1-yl)-4,5-dihydroisoxazole apart is its unique combination of a methoxyphenyl group and an isoxazole ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
653601-95-7 |
|---|---|
Fórmula molecular |
C21H19NO2 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)-5-methyl-3-naphthalen-1-yl-4H-1,2-oxazole |
InChI |
InChI=1S/C21H19NO2/c1-21(16-10-12-17(23-2)13-11-16)14-20(22-24-21)19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,14H2,1-2H3 |
Clave InChI |
BTKWLKODULZUCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=NO1)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B12913015.png)
![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)




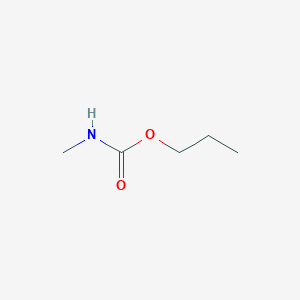
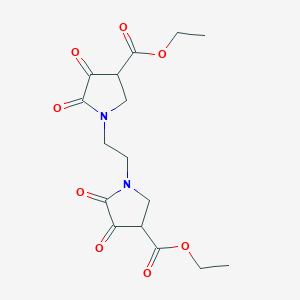
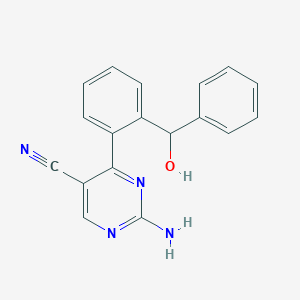
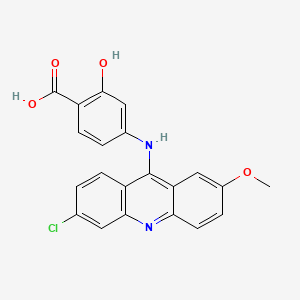

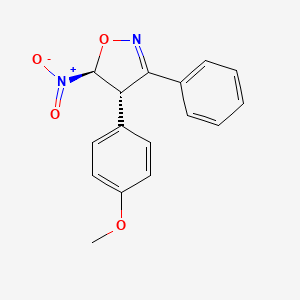
![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B12913084.png)
